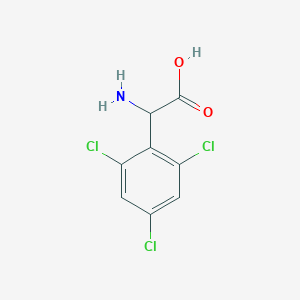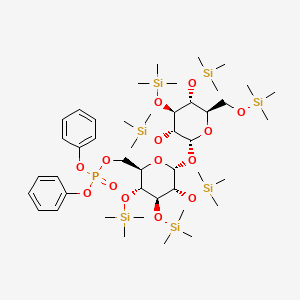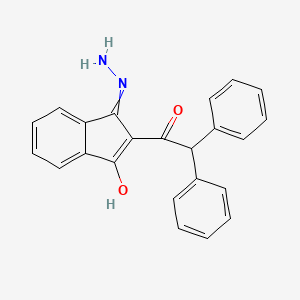
D-(+)-Carnitine Benzyl Ester Perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-(+)-Carnitine Benzyl Ester Perchlorate: is a chemical compound that belongs to the class of esters. It is derived from D-(+)-Carnitine, an essential nutrient involved in the transport of fatty acids into mitochondria for energy production. The benzyl ester form enhances its stability and solubility, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Carnitine Benzyl Ester Perchlorate typically involves the esterification of D-(+)-Carnitine with benzyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction can be represented as:
D-(+)-Carnitine+Benzyl AlcoholAcid CatalystD-(+)-Carnitine Benzyl Ester+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of perchloric acid as a catalyst can enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: D-(+)-Carnitine Benzyl Ester Perchlorate can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of D-(+)-Carnitine and benzyl alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: D-(+)-Carnitine and benzyl alcohol.
Reduction: D-(+)-Carnitine alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-(+)-Carnitine Benzyl Ester Perchlorate is used as a reagent in organic synthesis, particularly in the preparation of carnitine derivatives and analogs.
Biology: In biological research, it is used to study the role of carnitine in cellular metabolism and energy production. It serves as a model compound to investigate the transport and utilization of fatty acids in cells.
Medicine: The compound is explored for its potential therapeutic applications in treating metabolic disorders and enhancing mitochondrial function. Its stability and solubility make it a suitable candidate for drug formulation.
Industry: In the industrial sector, this compound is used in the production of dietary supplements and functional foods aimed at improving energy metabolism and overall health.
Wirkmechanismus
D-(+)-Carnitine Benzyl Ester Perchlorate exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The benzyl ester form enhances its bioavailability and stability, allowing for more efficient delivery and utilization in biological systems. The molecular targets include carnitine transporters and enzymes involved in fatty acid metabolism.
Vergleich Mit ähnlichen Verbindungen
L-Carnitine: A naturally occurring form of carnitine with similar functions in fatty acid transport.
Acetyl-L-Carnitine: An acetylated form of carnitine with enhanced neuroprotective properties.
Propionyl-L-Carnitine: A derivative of carnitine with potential benefits in cardiovascular health.
Uniqueness: D-(+)-Carnitine Benzyl Ester Perchlorate stands out due to its enhanced stability and solubility compared to other carnitine derivatives. The benzyl ester group provides additional functional versatility, making it suitable for a wider range of applications in research and industry.
Eigenschaften
Molekularformel |
C14H22ClNO7 |
|---|---|
Molekulargewicht |
351.78 g/mol |
IUPAC-Name |
[(2S)-2-hydroxy-4-oxo-4-phenylmethoxybutyl]-trimethylazanium;perchlorate |
InChI |
InChI=1S/C14H22NO3.ClHO4/c1-15(2,3)10-13(16)9-14(17)18-11-12-7-5-4-6-8-12;2-1(3,4)5/h4-8,13,16H,9-11H2,1-3H3;(H,2,3,4,5)/q+1;/p-1/t13-;/m0./s1 |
InChI-Schlüssel |
ANQHNMIWXWZRQQ-ZOWNYOTGSA-M |
Isomerische SMILES |
C[N+](C)(C)C[C@H](CC(=O)OCC1=CC=CC=C1)O.[O-]Cl(=O)(=O)=O |
Kanonische SMILES |
C[N+](C)(C)CC(CC(=O)OCC1=CC=CC=C1)O.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


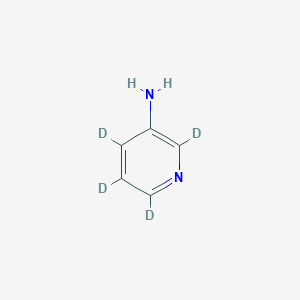
![[4-(2,4-Dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B13438155.png)
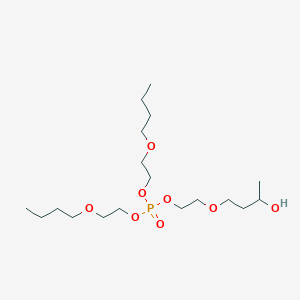

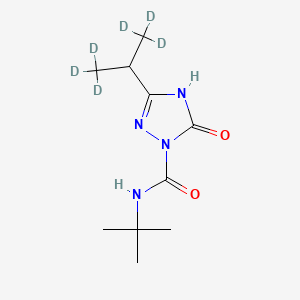

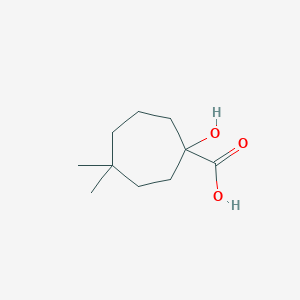
![Methyl 5-Chloro-2-[(4-ethoxy-4-oxobutyl)amino]benzoate](/img/structure/B13438175.png)
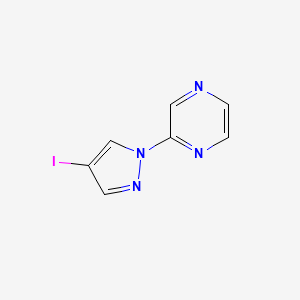
![(3S)-2,3-Dihydro-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B13438179.png)
